3,3-difluoro-2-(4-fluorophenyl)azetidine hydrochloride
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Overview
Description
3,3-difluoro-2-(4-fluorophenyl)azetidine hydrochloride is a molecular compound with the chemical formula C9H9ClF3N and a molecular weight of 223.6 g/mol. This compound is used in various scientific experiments and has applications in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3,3-difluoro-2-(4-fluorophenyl)azetidine hydrochloride involves the reaction of azetidine derivatives with fluorinated reagents. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3,3-difluoro-2-(4-fluorophenyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium methoxide, leading to the formation of azides or ethers.
Scientific Research Applications
3,3-difluoro-2-(4-fluorophenyl)azetidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for bioimaging fluorescent dyes.
Biology: The compound is utilized in the development of fluorescent probes for live-cell imaging and in the study of biological pathways.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its ability to tune the HOMO-LUMO energy gap.
Mechanism of Action
The mechanism of action of 3,3-difluoro-2-(4-fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s ring strain enhances the accessibility of the nitrogen electron lone pair, allowing for stronger nucleophilic attacks and increased reaction rates . This property makes it a valuable tool in various chemical and biological applications.
Comparison with Similar Compounds
3,3-difluoro-2-(4-fluorophenyl)azetidine hydrochloride can be compared with other similar compounds, such as:
3,3-difluoroazetidine hydrochloride: This compound has similar fluorinated azetidine structure but lacks the phenyl group, making it less versatile in certain applications.
3-(3,4-difluorophenoxy)azetidine hydrochloride: This compound has a different substitution pattern on the azetidine ring, which can affect its reactivity and applications.
3-(3,5-difluorophenoxy)azetidine hydrochloride: Similar to the previous compound, this one also has a different substitution pattern, leading to variations in its chemical properties and uses.
Properties
CAS No. |
2742653-61-6 |
---|---|
Molecular Formula |
C9H9ClF3N |
Molecular Weight |
223.6 |
Purity |
95 |
Origin of Product |
United States |
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